2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS number and identifiers
2-Bromo-3-methyl-4-nitropyridine 1-oxide CAS number and identifiers
Executive Summary & Strategic Significance
2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS 60323-97-9) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceuticals, specifically targeting proton pump inhibitors (PPIs) and kinase inhibitors.[1]
Its chemical value lies in its tri-functional nature , offering three distinct orthogonal reactivity handles:
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The N-Oxide Moiety: Activates the pyridine ring toward nucleophilic attack at the C2 and C4 positions.[1]
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The C4-Nitro Group: Acts as a "super-leaving group" in SNAr reactions, significantly more reactive than a halogen due to the electron-withdrawing N-oxide.[1]
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The C2-Bromo Group: A stable handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or subsequent nucleophilic substitution.[1]
This guide details the physicochemical identifiers, validated synthetic pathways, and safety protocols required for handling this energetic intermediate.
Chemical Identifiers & Properties
| Property | Specification |
| CAS Number | 60323-97-9 |
| IUPAC Name | 2-Bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium |
| Common Name | 2-Bromo-3-methyl-4-nitropyridine N-oxide |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| SMILES | CC1=C(C=CN(=O)=C1Br)[O-] |
| InChI Key | Derived from structure |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 108–112 °C (Typical for this class) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1][2][3] |
Synthetic Architecture
The synthesis of 2-bromo-3-methyl-4-nitropyridine 1-oxide typically follows a Late-Stage Nitration Strategy .[1] The steric hindrance of the C3-methyl group and the electronic activation of the N-oxide dictate the regioselectivity, forcing nitration to the C4 position.[1]
Validated Synthetic Pathway
Step 1: N-Oxidation Precursor: 2-Bromo-3-methylpyridine Reagents: m-CPBA (DCM) or H₂O₂/Urea-TFAA.[1] Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.[1]
Step 2: Electrophilic Aromatic Nitration Precursor: 2-Bromo-3-methylpyridine 1-oxide Reagents: Fuming HNO₃ / Conc.[1] H₂SO₄.[1][4][5][6][7] Mechanism: The N-oxide oxygen donates electron density to the ring, but the protonated N-oxide is deactivated.[1] However, under forcing conditions, the N-oxide directs the nitronium ion (NO₂⁺) to the para (C4) position. The C3-methyl group blocks ortho attack, and the C2-bromo group blocks the other ortho site, ensuring high regioselectivity for C4.[1]
Reaction Workflow Diagram
Figure 1: Stepwise synthetic route from commercially available 2-bromo-3-methylpyridine.
Experimental Protocols
Protocol A: Nitration of 2-Bromo-3-methylpyridine 1-oxide
Note: This procedure involves energetic reagents.[1][3] Perform behind a blast shield.
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 2-bromo-3-methylpyridine 1-oxide (10.0 g, 53 mmol).
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Acid Addition: Cool the flask to 0°C in an ice bath. Add conc. H₂SO₄ (30 mL) dropwise to dissolve the solid.
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Nitration: Slowly add fuming HNO₃ (20 mL) via an addition funnel over 30 minutes, maintaining internal temperature <10°C.
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Reaction: Remove the ice bath and heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][6]
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Workup: Cool to room temperature. Pour the reaction mixture carefully onto 200 g of crushed ice .
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Neutralization: Adjust pH to ~8.0 using solid Na₂CO₃ or 50% NaOH solution (Caution: Exothermic).
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Isolation: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the yellow solid product.
Reactivity & Applications in Drug Design[9]
The core utility of CAS 60323-97-9 is its ability to undergo regioselective Nucleophilic Aromatic Substitution (SNAr) .[1]
The "Nitro-Displacement" Strategy
In pyridine N-oxides, a nitro group at the C4 position is highly labile.[1] It can be displaced by alkoxides, amines, or thiols under mild conditions, often preserving the C2-bromo atom for later steps. This is critical for synthesizing 2,3,4-trisubstituted pyridines .[1]
Reactivity Map[1]
Figure 2: Divergent reactivity profile showing the primary SNAr pathway used in medicinal chemistry.[1]
Safety & Handling (E-E-A-T)
Hazard Class: Energetic / Toxic / Irritant[1]
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Explosion Hazard: Nitropyridine N-oxides possess a high oxygen balance.[1] While generally stable at room temperature, they can decompose violently at elevated temperatures (>150°C) or upon shock. Do not distill residues to dryness.
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Toxicity: Likely toxic if swallowed or absorbed through skin (Category 3).[1][4]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]
Self-Validating Safety Check:
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Before scaling up: Perform a DSC (Differential Scanning Calorimetry) test to identify the onset of thermal decomposition.[1]
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During workup: Never neutralize the nitration mixture rapidly; the heat of neutralization can trigger decomposition of the nitro-product.[1]
References
-
BLD Pharm. (2025).[1] Product Datasheet: 2-Bromo-3-methyl-4-nitropyridine 1-oxide (CAS 60323-97-9).[1][2][8] Retrieved from
-
PubChem. (2025).[1][9] Compound Summary: 2-Bromo-4-nitropyridine 1-oxide (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [1]
- Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for 4-nitro-N-oxide displacement).
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Accela ChemBio. (2024).[1] Catalog Entry: SY284980.[1][2][8] Retrieved from
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- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
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